Diethyl 2-bromononanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-bromononanedioate can be synthesized through the bromination of diethyl nonanedioate. One common method involves the reaction of diethyl nonanedioate with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-bromononanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions.
Major Products:
Substitution: Substituted nonanedioates.
Reduction: Diethyl nonanediol.
Hydrolysis: Nonanedioic acid.
Scientific Research Applications
Diethyl 2-bromononanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-bromononanedioate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively .
Comparison with Similar Compounds
Diethyl 2-bromopentanedioate: Similar structure but with a shorter carbon chain.
Diethyl 2-bromo-2-methylmalonate: Contains an additional methyl group on the malonate backbone.
Diethyl 2-bromohexanedioate: Similar structure with a six-carbon chain.
Uniqueness: Diethyl 2-bromononanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
760-95-2 |
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Molecular Formula |
C13H23BrO4 |
Molecular Weight |
323.22 g/mol |
IUPAC Name |
diethyl 2-bromononanedioate |
InChI |
InChI=1S/C13H23BrO4/c1-3-17-12(15)10-8-6-5-7-9-11(14)13(16)18-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
ZMINIOSEUPWFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)Br |
Origin of Product |
United States |
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